2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound contains several functional groups including a quinazolinyl group, a piperidinyl group, a pyrazolyl group, and a dihydropyridazinone group. These groups are common in many pharmaceutical compounds and could potentially confer a wide range of biological activities .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit interesting chemical properties. For example, the presence of multiple nitrogen atoms could allow it to act as a ligand, binding to metal ions. Additionally, the aromatic rings could participate in π-π stacking interactions, which are often important in biological systems .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like hydrolysis, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis
Based on its structure, we can predict that this compound is likely to be solid at room temperature. The presence of multiple nitrogen atoms and aromatic rings suggests that it might be soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
This compound and its derivatives have been synthesized as part of efforts to explore new pharmacophores. For example, studies have shown the synthesis of various derivatives from quinolone-3-carboxylic acids, including hydrazone, pyrazole, and dihydropyridazine derivatives, with reports on their in vitro biological activities (Ziegler et al., 1988). Similarly, the creation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents highlights the compound's role in generating new therapeutic molecules (Farag et al., 2012).
Antimicrobial and Antitubercular Properties
Compounds derived from 2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one have shown significant antimicrobial and antitubercular activities. Research into polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives revealed potent antibacterial and antifungal activities, comparable to standard drugs (Hafez et al., 2015). Another study on pyrazinamide Mannich bases highlighted their effectiveness against Mycobacterium tuberculosis, showcasing the therapeutic potential of fluoroquinazolinone derivatives in treating infectious diseases (Sriram et al., 2006).
Structural Studies and Compound Characterization
The chemical structure and properties of derivatives of this compound have been extensively studied, providing insight into their potential applications. For instance, crystallographic studies have helped in understanding the molecular structure and interactions of related compounds, aiding in the development of more potent derivatives (Ullah et al., 2014).
Novel Anticancer Agents
Research into the synthesis of fluoroquinolone derivatives underlines the exploration of their anticancer properties. Synthesized compounds have been evaluated for their potential against various cancer cell lines, indicating the role of fluoroquinazolinone derivatives in developing novel anticancer therapies (Hammam et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O/c22-16-2-3-18-17(12-16)21(24-14-23-18)27-10-6-15(7-11-27)13-29-20(30)5-4-19(26-29)28-9-1-8-25-28/h1-5,8-9,12,14-15H,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWNQDYUZOWVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=NC5=C4C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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